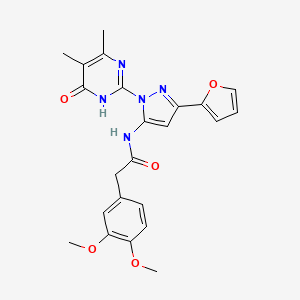![molecular formula C10H12BrN3 B2527613 (6-溴咪唑并[1,2-a]吡啶-3-基)-N,N-二甲基甲胺 CAS No. 900018-74-8](/img/structure/B2527613.png)
(6-溴咪唑并[1,2-a]吡啶-3-基)-N,N-二甲基甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine, also known as 6-BIPM, is an organic compound belonging to the class of imidazopyridines. It is a colorless solid that is used in scientific research and has a variety of applications in the field of biochemistry and physiology. 6-BIPM is an important reagent in organic synthesis and is used in the preparation of various compounds, such as peptides and peptide analogues, small molecules, and heterocyclic compounds. In addition, 6-BIPM has been used in the synthesis of a variety of bioactive compounds, including drugs and pharmaceuticals.
科学研究应用
有机合成
该化合物用于有机合成 . 它在α-溴酮和2-氨基吡啶的化学发散合成中特别有用,用于合成N-(吡啶-2-基)酰胺和3-溴咪唑并[1,2-a]吡啶 .
医药中间体
该化合物用作医药中间体 . 它用于合成各种药物分子,尤其是基于吡啶酰胺和咪唑并吡啶的药物分子 .
N-(吡啶-2-基)酰胺的合成
N-(吡啶-2-基)酰胺是在不同的反应条件下从α-溴酮和2-氨基吡啶合成的 . 该化合物是在甲苯中通过I2和TBHP促进的C-C键断裂形成的 .
3-溴咪唑并[1,2-a]吡啶的合成
3-溴咪唑并吡啶是在乙酸乙酯中通过一锅串联环化/溴化得到的 . 通过进一步的溴化促进环化形成咪唑并吡啶 .
抗癌剂
设计、合成和表征了一系列新的6-(咪唑并[1,2-a]吡啶-6-基)喹唑啉衍生物 . 大多数合成化合物对各种肿瘤细胞系表现出亚微摩尔抑制活性 .
PI3Kα抑制剂
该化合物已用于开发PI3Kα抑制剂 . 磷脂酰肌醇3-激酶(PI3K)信号通路异常表达通常与肿瘤发生、进展和预后不良有关 . 因此,PI3K抑制剂引起了人们对治疗癌症的极大兴趣 .
作用机制
Target of Action
The primary targets of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways involve the signaling cascades associated with the Rab11A, Rap1A/Rap1B, and Ras proteins . The downstream effects include alterations in cell growth and differentiation .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and differentiation . In an in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is incompatible with strong oxidizing agents . Therefore, it should be stored at room temperature to maintain its stability
安全和危害
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
Imidazo[1,2-a]pyridine cores, including “(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating various diseases, including cancer .
生化分析
Biochemical Properties
(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. The interactions between (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine and these biomolecules are often characterized by strong binding affinities, which can lead to significant changes in biochemical pathways .
Cellular Effects
The effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can affect the expression of specific genes, thereby impacting protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of action of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, the interaction of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine with cofactors and other molecules in metabolic pathways can further modulate its effects on cellular function .
属性
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQODGNMUGUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

